7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3-Fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridotriazolopyrimidinone scaffold with a 3-fluorophenyl substituent at the 7-position. The fluorine atom at the phenyl ring is a critical pharmacophore, influencing electronic properties and bioavailability through its electron-withdrawing effects .
Properties
IUPAC Name |
11-(3-fluorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN5O/c15-9-2-1-3-10(6-9)19-5-4-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIHFISDRVUYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the 3-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications:
Biology: The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical probe.
Medicine: Research has focused on its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyridotriazolopyrimidinone core allows for diverse substitutions, which significantly alter physicochemical and biological behaviors. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in , -F in ) enhance stability and may improve receptor binding.
- Amino groups (e.g., in ) introduce hydrogen-bonding capabilities, which could modulate solubility and target interactions.
Physicochemical and Spectroscopic Properties
Comparative data from analogs reveal trends in stability and reactivity:
Table 2: Analytical and Spectroscopic Comparisons
Insights :
- The C=O stretch in IR (~1680 cm⁻¹) is consistent across triazolopyrimidinones, indicating a stable lactam structure .
- Methyl groups (e.g., δ 2.35 in ) and aromatic protons (δ 6.97–8.02) are characteristic in ¹H-NMR spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
